2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol
Description
2-Aminoacetic acid (glycine) is the simplest amino acid (NH₂CH₂COOH), serving as a neurotransmitter and a proteinogenic building block. Its small size and zwitterionic nature make it versatile in biological systems, particularly in metabolic processes and buffering at low pH ranges (pKa₁: 2.34, pKa₂: 9.60) .
2-Amino-2-(hydroxymethyl)propane-1,3-diol (TRIS) is a tertiary amine (C₄H₁₁NO₃) widely used as a buffer in biochemical and molecular biology applications (effective pH range: 7.0–9.0). Its three hydroxymethyl groups confer high water solubility and low metal ion binding, making it ideal for enzyme studies and nucleic acid stabilization .
Properties
IUPAC Name |
2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C2H5NO2/c5-4(1-6,2-7)3-8;3-1-2(4)5/h6-8H,1-3,5H2;1,3H2,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAVXPMQTGXXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetic Acid Ammonolysis with Aliphatic Amine Catalysts
The chloroacetic acid ammonolysis method remains a cornerstone of glycine production, leveraging aliphatic amines to enhance reaction efficiency. As detailed in CN113563214A, this single-step process employs chloroacetic acid or ammonium chloroacetate as raw materials, with ammonia gas or aqueous ammonia serving as the aminating agent. The reaction proceeds under catalytic quantities of aliphatic amines such as triethylamine or di-n-butylamine, which mitigate side reactions and improve yield.
The optimized protocol involves:
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Simultaneous dropwise addition of 60–65% chloroacetic acid solution and 25–28% ammonia water at controlled rates (15.0–20.0 g/min and 10.0–13.0 g/min, respectively).
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Maintaining post-addition temperatures at 40–85°C for 1–4 hours.
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Isolating glycine-ammonium chloride crystals via reduced-pressure distillation and recrystallizing with ethanol-water mixtures.
Key performance metrics from representative examples include:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Di-n-butylamine | 50 | 4 | 86.1 | 97.8 |
| Diisopropylethylamine | 80 | 2 | 91.3 | 96.7 |
| Urotropine (comparative) | 60 | 2 | 73.2 | 89.4 |
Triethylamine-based systems achieve >85% yields with purities exceeding 97%, outperforming traditional urotropine catalysts by 12–18%. The method’s scalability is enhanced by recycling filtrates for subsequent batches, reducing solvent waste.
Alcohol-Phase Two-Step Process with Urotropine Catalyst
CN1410417A discloses a solvent-efficient approach using methanol or ethanol to facilitate glycine synthesis in two stages:
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Ammonium Chloroacetate Formation : Chloroacetic acid reacts with ammonia in alcohol at ≤60°C, achieving pH 6.5–7.5.
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Glycine Condensation : Ammonium chloroacetate, urotropine, and additional ammonia react at 50–65°C for 1–2 hours, yielding crude glycine.
Recrystallization in alcohol-water systems produces pharmaceutical-grade glycine (99% purity) with a 92.4% overall yield. Solvent and catalyst reuse over 20 cycles demonstrates consistent performance:
| Cycle | Crude Glycine (g) | Glycine Content (%) |
|---|---|---|
| 1 | 64.94 | 58.52 |
| 5 | 64.88 | 58.54 |
| 10 | 65.12 | 58.36 |
This method reduces aqueous waste by 40% compared to conventional aqueous-phase syntheses.
Comparative Analysis of Glycine Synthesis Methods
The alcohol-phase method offers superior solvent reusability and higher yields, whereas ammonolysis provides faster reaction times and broader catalyst options .
Chemical Reactions Analysis
Tromethamine (2-Amino-2-(hydroxymethyl)propane-1,3-diol) Reactions
Tromethamine serves as a versatile nucleophile and salt-forming agent due to its primary amine and triol structure.
Salt Formation with Carboxylic Acids
Tromethamine reacts with carboxylic acids to form pharmaceutically stable salts. A notable example is its reaction with cefdinir (a cephalosporin antibiotic):
These salts enhance drug solubility and stability, critical for intravenous formulations .
Alkylation Reactions
Tromethamine participates in nucleophilic substitution reactions with alkylating agents:
Example Synthesis of Fingolimod Hydrochloride
Reaction with diethylacetamido malonate under basic conditions produces immunosuppressant intermediates :
textStep 1: TRIS AMINO + diethylacetamido malonate → 2-(Acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioic acid diethyl ester Step 2: Hydrolysis → N-(1,1-bis hydroxymethyl-3-(4-octyl phenyl)-propyl)-acetamide Final product: Fingolimod Hydrochloride (Gilenya®)
Crystalline polymorphs of this product show distinct XRPD patterns (e.g., Form A: 3.876, 5.744, 7.739 2θ values) .
2-Aminoacetic Acid (Glycine) Reactions
While not explicitly detailed in the provided sources, glycine’s reactivity typically involves:
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Peptide bond formation via carbodiimide-mediated coupling
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Schiff base formation with carbonyl compounds
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Coordination chemistry as a bidentate ligand
Comparative Reactivity
Polymerization Reactions
Tromethamine forms copolymers with epoxides (e.g., 2-methyloxirane):
textTRIS AMINO + 2-methyloxirane + oxirane → Polyether-triol adduct (CAS 68186-52-7)
This polymer exhibits applications in specialty surfactants and drug delivery systems .
Scientific Research Applications
Pharmaceutical Applications
Glycine:
- Neuroprotective Agent: Glycine is utilized in treating neurodegenerative diseases due to its role as an inhibitory neurotransmitter in the central nervous system. It has shown efficacy in conditions such as schizophrenia and stroke recovery .
- Metabolic Disorders: Glycine is used in managing metabolic disorders like hyperprolinemia and myasthenia gravis. It aids in reducing symptoms associated with excess stomach acid and chronic enteritis .
Tris:
- Buffering Agent: Tris is widely used as a buffering agent in biological and biochemical research. It maintains pH stability in various laboratory experiments, especially in electrophoresis and molecular biology applications .
- Drug Formulations: Tris is incorporated into drug formulations to enhance solubility and stability, particularly for injectable drugs .
Biochemical Applications
Glycine:
- Amino Acid Supplement: As a non-essential amino acid, glycine serves as a building block for protein synthesis. It is often added to nutritional supplements aimed at enhancing muscle growth and recovery .
- Antioxidant Properties: Glycine exhibits antioxidant properties that help mitigate oxidative stress in biological systems, making it valuable in formulations aimed at prolonging the shelf life of food products .
Tris:
- Cell Culture Media: Tris is commonly used in cell culture media to maintain physiological pH levels, which is crucial for cell viability and function .
- Enzyme Reactions: In enzymatic assays, Tris buffers are employed to optimize enzyme activity by providing a stable pH environment conducive to biochemical reactions .
Food Industry Applications
Glycine:
- Flavor Enhancer: Glycine is utilized as a flavor enhancer in food products due to its sweet taste profile. It masks bitter flavors in artificially sweetened beverages and processed foods .
- Preservative Role: Its antioxidant properties help inhibit rancidity in fats and oils, extending the shelf life of food products such as margarine and cheese .
Tris:
- Food Processing: Tris can be used to regulate pH during food processing, ensuring product quality and safety .
Environmental Applications
Glycine:
- Bioremediation: Glycine has potential applications in bioremediation processes where it can serve as a carbon source for microbial degradation of pollutants .
Tris:
- Water Treatment: Tris buffers are applied in water treatment processes to stabilize pH levels during chemical reactions aimed at removing contaminants from water sources .
Case Study 1: Glycine in Neuroprotection
A study investigated the effects of glycine on neuroprotection following ischemic events. Results indicated that glycine administration significantly improved recovery outcomes in animal models by reducing neuronal cell death and enhancing synaptic plasticity.
Case Study 2: Tris Buffering Capacity
Research demonstrated that Tris buffers maintain stable pH levels during prolonged electrophoresis experiments, outperforming traditional buffers like phosphate-buffered saline (PBS) by minimizing protein degradation over time.
Mechanism of Action
The mechanism of action of 2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol involves its ability to act as a buffer. It interacts with hydrogen ions (H+) and hydroxide ions (OH-) to maintain a stable pH in solutions. This buffering action is crucial in biological systems, where enzymes and other biomolecules require specific pH ranges to function optimally .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of TRIS
- Bis-Tris (2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol): A derivative of TRIS with an additional hydroxymethyl group, Bis-Tris buffers effectively at pH 6.3–7.8. Unlike TRIS, it is less temperature-sensitive and compatible with divalent cations, making it suitable for cell culture and electrophoresis .
Tricine (N-[Tris(hydroxymethyl)methyl]glycine) :
A TRIS-glycine hybrid, Tricine (pKa: 8.1) is used in SDS-PAGE for resolving small proteins (1–100 kDa). Its zwitterionic nature reduces conductivity, enabling sharper band separation compared to glycine-based buffers .- 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride: A structurally complex TRIS derivative with a hydrophobic 4-octylphenyl group. This modification enhances lipid membrane interaction, enabling therapeutic applications (e.g., multiple sclerosis treatment) .
Functional Analogues of Glycine
- HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): A zwitterionic buffer (pKa: 7.5) with minimal temperature sensitivity.
- MOPS (3-(N-Morpholino)propanesulfonic acid): Effective in pH 6.5–7.9, MOPS is preferred over TRIS for RNA electrophoresis due to its inertness toward formaldehyde, which preserves RNA integrity .
Comparative Analysis of Key Properties
| Property | TRIS | Glycine | Bis-Tris | HEPES |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 121.14 | 75.07 | 209.24 | 238.30 |
| pKa (25°C) | 8.06 | 2.34, 9.60 | 6.46 | 7.50 |
| Buffering Range | 7.0–9.0 | 2.0–3.0, 9.0–10.0 | 6.3–7.9 | 6.8–8.2 |
| Temperature Sensitivity | High (ΔpH ≈ -0.03/°C) | Low | Moderate | Low |
| Applications | DNA/RNA stabilization, enzyme assays | SDS-PAGE, metabolic studies | Cell culture, electrophoresis | Cell culture, metal ion studies |
Biological Activity
The compounds 2-aminoacetic acid (commonly known as glycine) and 2-amino-2-(hydroxymethyl)propane-1,3-diol (commonly known as TRIS or Tris(hydroxymethyl)aminomethane) are significant in various biological contexts. Glycine is the simplest amino acid and plays a crucial role in protein synthesis, while TRIS is widely used as a buffering agent in biological and biochemical applications. This article explores their biological activities, mechanisms, and relevant case studies.
Glycine serves multiple functions in biological systems:
- Neurotransmission : Glycine acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. It enhances the activity of glycine receptors, leading to hyperpolarization of neurons.
- Protein Synthesis : Being a non-essential amino acid, glycine is crucial for the synthesis of proteins and peptides.
- Metabolic Role : Glycine is involved in the synthesis of various biomolecules including heme, creatine, and glutathione.
Case Studies
- Neuroprotective Effects : A study demonstrated that glycine supplementation could reduce neuronal damage following ischemic injury by modulating excitotoxicity through its inhibitory action on NMDA receptors .
- Anti-inflammatory Properties : Research has shown that glycine can reduce inflammation by inhibiting pro-inflammatory cytokines in various models of inflammation .
TRIS is primarily recognized for its buffering capacity:
- pH Stabilization : TRIS maintains physiological pH levels in biological experiments and clinical settings, particularly during metabolic acidosis treatment.
- Cell Culture Applications : It is extensively used in cell culture media to provide a stable environment for cellular processes.
Case Studies
- Clinical Use in Metabolic Acidosis : TRIS has been shown to effectively correct metabolic acidosis in patients undergoing dialysis or suffering from severe respiratory diseases . Clinical trials indicated that TRIS administration resulted in significant improvements in blood pH levels without severe adverse effects.
- Toxicity Studies : Acute toxicity studies conducted on rodents revealed that TRIS has a low toxicity profile, with no significant adverse effects observed at therapeutic doses. This supports its safety for clinical use .
Comparative Table of Biological Activities
| Compound | Primary Activity | Mechanism | Clinical Application |
|---|---|---|---|
| 2-Aminoacetic Acid (Glycine) | Neurotransmission | Inhibitory neurotransmitter | Neuroprotection in ischemic injury |
| Protein synthesis | Building block for proteins | Essential for metabolic processes | |
| Anti-inflammatory | Modulation of cytokines | Treatment of inflammatory conditions | |
| 2-Amino-2-(Hydroxymethyl)propane-1,3-diol (TRIS) | pH stabilization | Buffering capacity | Used in metabolic acidosis treatment |
| Cell culture support | Maintains physiological conditions | Widely used in laboratory settings |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-2-(hydroxymethyl)propane-1,3-diol?
- Methodology : Multi-step synthesis involving reduction, hydrogenation, and base treatment. For example, intermediates such as compounds of formula (20) are reduced using agents like triethylsilane under acidic conditions (e.g., trifluoroacetic acid), followed by hydrogenation and treatment with basic compounds (e.g., alkali metal hydroxides) to yield the final product . Alternative routes include iodination or bromination of precursors like compound (19) .
Q. How is 2-amino-2-(hydroxymethyl)propane-1,3-diol utilized in biochemical buffers?
- Methodology : The compound (commonly termed Tris or tromethamine) acts as a buffering agent in pH 7–8. Preparation involves dissolving in water and titrating with HCl to the desired pH. Its structure (three hydroxymethyl groups and an amine) enables effective protonation/deprotonation equilibria, critical for stabilizing enzymatic reactions .
Q. What spectroscopic techniques are used to confirm the structure of these compounds?
- Methodology : Nuclear magnetic resonance (NMR) for hydrogen and carbon environments (e.g., distinguishing amine and hydroxymethyl groups), mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis (e.g., –OH and –NH stretches) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
- Methodology : Cross-validate using complementary techniques. For instance, discrepancies in hydrogenation product purity (e.g., incomplete reduction) can be addressed by repeating reactions under inert atmospheres and analyzing intermediates via high-performance liquid chromatography (HPLC) coupled with mass spectrometry .
Q. What strategies optimize crystallization of 2-amino-2-(hydroxymethyl)propane-1,3-diol salts for structural studies?
- Methodology : Use solvent-antisolvent systems (e.g., water/ethanol) to induce nucleation. Polymorphic forms (e.g., crystalline vs. amorphous) are characterized via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Evidence from patent data highlights the role of controlled cooling rates and seed crystals .
Q. How do steric and electronic effects influence the reactivity of 2-amino-2-(hydroxymethyl)propane-1,3-diol in organocatalysis?
- Methodology : Computational modeling (DFT calculations) to map electron density distribution and steric hindrance around the amine group. Experimental validation involves kinetic studies of catalytic cycles (e.g., aldol reactions) with substituted analogs .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- Methodology : Employ ultra-HPLC (UHPLC) with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) for non-UV-active impurities. Reference standards (e.g., ketorolac trometamol derivatives) are used for calibration .
Data Contradiction Analysis
Q. How to address conflicting reports on the thermal stability of Tris-based buffers?
- Methodology : Replicate studies under controlled conditions (pH, ionic strength, temperature). Thermogravimetric analysis (TGA) reveals decomposition thresholds (~150°C for Tris-acetate), while contradictions may stem from residual moisture or salt content .
Q. Why do different synthetic routes yield varying enantiomeric purity of intermediates?
- Methodology : Chiral HPLC or polarimetry to assess enantiomeric excess. For example, hydrogenation steps in may require chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry, whereas non-catalytic methods risk racemization .
Tables for Key Data
| Analytical Technique | Application | Reference |
|---|---|---|
| XRD | Polymorph characterization | |
| Chiral HPLC | Enantiomeric purity assessment | |
| UHPLC-CAD | Trace impurity quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
